4-(4-Chlorophenoxy)-3-nitrobenzoic acid
Description
Systematic Nomenclature and Advanced Structural Representation in Academic Discourse
4-(4-Chlorophenoxy)-3-nitrobenzoic acid is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a nitro group (-NO₂) at the third position and a 4-chlorophenoxy group at the fourth position. The phenoxy group itself is substituted with a chlorine atom at its fourth position. This specific arrangement of substituents dictates its chemical properties and reactivity.
Advanced representation methods such as the Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI) provide unambiguous descriptions of the molecule's two-dimensional structure, essential for chemical databases and computational analysis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 257616-46-9 echemi.com |
| Molecular Formula | C₁₃H₈ClNO₅ echemi.com |
| Molecular Weight | 293.66 g/mol |
| InChI | InChI=1S/C13H8ClNO5/c14-8-1-3-9(4-2-8)20-12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17) |
| SMILES | C1=CC(=CC=C1OC2=C(C=CC(=C2)C(=O)O)N(=O)[O-])Cl |
Historical Overview of Research on Substituted Benzoic Acids and Aryl Ethers
The parent structures that constitute this compound, namely substituted benzoic acids and aryl ethers, have a rich history in chemical research.
Substituted Benzoic Acids: Benzoic acid itself was discovered in the 16th century, with its structure being determined in 1832. It is the simplest aromatic carboxylic acid and occurs naturally in many plants. google.comnih.gov The study of substituted benzoic acids became crucial for understanding the electronic effects of different functional groups on the reactivity and acidity of the aromatic ring. For instance, the antifungal properties of benzoic acid were discovered by Salkowski in 1875, paving the way for its use as a preservative. google.comnih.gov Industrial preparations were historically based on the hydrolysis of benzotrichloride (B165768) or the distillation of gum benzoin, but modern synthesis relies on the high-yield partial oxidation of toluene. google.comnih.gov These compounds are foundational precursors for a vast number of dyes, polymers, and pharmaceuticals.
Aryl Ethers: Ethers are a class of organic compounds defined by an oxygen atom connected to two aryl or alkyl groups (R-O-R'). sdichem.comiitk.ac.in The synthesis of aryl ethers was significantly advanced by the Williamson ether synthesis and the Ullmann condensation, which involves the copper-catalyzed reaction between a phenoxide and an aryl halide. wikipedia.org Aryl ethers are noted for their chemical stability and are prevalent in natural products, such as in the complex polymer lignin (B12514952). iitk.ac.in In medicinal chemistry and drug design, the aryl ether linkage is a vital component used to modify a molecule's properties, including its solubility and metabolic stability. nih.gov
Significance of the Chlorophenoxy-Nitrobenzoic Acid Scaffold in Contemporary Organic Chemistry Research
The this compound scaffold is a multi-functional platform for organic synthesis. It combines the structural features of an aryl ether, a nitroaromatic compound, and a carboxylic acid. This unique combination of functional groups, each with distinct reactivity, makes it a versatile building block for creating more complex molecular architectures.
The key significance lies in its potential for selective, stepwise modification:
The Carboxylic Acid Group: This group can readily undergo esterification or amidation reactions to introduce a wide variety of substituents. It can also be converted into an acyl chloride, a highly reactive intermediate for Friedel-Crafts reactions. google.com
The Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. More importantly, it can be chemically reduced to form an amino group (-NH₂). This transformation is a fundamental step in the synthesis of many dyes, agrochemicals, and active pharmaceutical ingredients (APIs), opening up further avenues for derivatization. nih.gov
The Aryl Ether Linkage: The diaryl ether framework provides a semi-rigid backbone that is stable to many reaction conditions. Such linkages are common in bioactive molecules.
The Chloro Substituent: The chlorine atom on the phenoxy ring offers an additional site for modification, for example, through nucleophilic aromatic substitution or cross-coupling reactions, although this typically requires harsh conditions.
Structurally related compounds, such as 4-chloro-3-nitrobenzoic acid, are known intermediates for manufacturing fungicides, dyes, and APIs. sdichem.comchemimpex.com This highlights the established utility of the core nitrobenzoic acid structure. Furthermore, other substituted nitrobenzoic acids are used as building blocks for creating diverse libraries of heterocyclic compounds, which are of significant interest in modern drug discovery.
Overview of Established and Emerging Research Trajectories for this compound
While specific research on this compound is not extensively documented in public literature, its structure points toward several logical research trajectories.
Established Trajectories: The primary established role for a molecule like this is as a chemical intermediate. A plausible synthetic route to this compound is the Ullmann condensation of 4-chlorophenol (B41353) with a 4-halo-3-nitrobenzoic acid ester, followed by hydrolysis of the ester. The resulting acid would then serve as a precursor for more complex target molecules. Research in this area would focus on optimizing reaction conditions to achieve high yields and purity.
Emerging Research Trajectories:
Medicinal Chemistry: A significant emerging trajectory is its use in the synthesis of novel bioactive compounds. The reduction of the nitro group to an amine would yield 3-amino-4-(4-chlorophenoxy)benzoic acid. This resulting aminobenzoic acid derivative is a scaffold that can be further elaborated to create libraries of compounds for screening against various biological targets. For example, related halogenated salicylanilides, which feature a diaryl ether linkage, have shown a wide range of biological activities, including anthelmintic, anticancer, and antiviral properties. nih.gov Benzoic acid derivatives are also investigated for their potential in developing new anticancer agents. derpharmachemica.com
Materials Science: The rigid structure of the diaryl ether and the potential for hydrogen bonding through the carboxylic acid group make this scaffold interesting for materials science. Research could explore the creation of novel polymers or metal-organic frameworks (MOFs) with specific thermal or photophysical properties. The study of co-crystals from related compounds has provided insights into how intermolecular interactions can define the mechanical properties of materials.
Agrochemicals: Substituted nitrobenzoic acids are precursors in the development of agrochemicals like herbicides. chemimpex.com Future research could investigate the synthesis of new derivatives from the this compound scaffold to screen for novel herbicidal or fungicidal activity.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTVDXUJNBTHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372483 | |
| Record name | 4-(4-chlorophenoxy)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257616-46-9 | |
| Record name | 4-(4-chlorophenoxy)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Route Optimization for 4 4 Chlorophenoxy 3 Nitrobenzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for Complex Aromatic Systems
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For a complex molecule like 4-(4-chlorophenoxy)-3-nitrobenzoic acid, this analysis reveals several potential synthetic routes by identifying key bonds for disconnection. The goal is to simplify the structure in a way that corresponds to reliable and high-yielding chemical reactions. amazonaws.com
The primary disconnections for this compound are:
C-O Bond Disconnection (Diaryl Ether): This is the most intuitive disconnection, breaking the ether linkage. This approach corresponds to reactions that form aryl ethers, such as the Ullmann condensation or Buchwald-Hartwig coupling. This leads to two primary precursor pairs:
Route A: 4-chlorophenol (B41353) and a 4-halo-3-nitrobenzoic acid derivative. This is often the preferred route as the nitro group ortho to the halogen leaving group activates the ring for nucleophilic attack.
Route B: A 4-halophenol and 3-nitro-4-hydroxybenzoic acid.
C-N Bond Disconnection (Nitration): This strategy involves introducing the nitro group at a late stage in the synthesis. The disconnection corresponds to an electrophilic aromatic substitution (nitration) reaction.
Route C: The immediate precursor would be 4-(4-chlorophenoxy)benzoic acid. The regioselectivity of the nitration step is a critical consideration in this pathway. ias.ac.in
C-C Bond Disconnection (Carboxylation): This involves the late-stage introduction of the carboxylic acid group.
Route D: The precursor would be 1-chloro-4-(4-chlorophenoxy)-2-nitrobenzene. This route requires a reliable carboxylation method for a relatively deactivated aromatic ring.
Figure 1: Retrosynthetic Analysis of this compound mermaid graph TD A[this compound] -->|C-O Disconnection| B{Route A/B}; A -->|C-N Disconnection| C{Route C: 4-(4-Chlorophenoxy)benzoic acid}; A -->|C-C Disconnection| D{Route D: 1-Chloro-4-(4-chlorophenoxy)-2-nitrobenzene};
Chemical Reactivity and Mechanistic Investigations of 4 4 Chlorophenoxy 3 Nitrobenzoic Acid
Reactions at the Carboxylic Acid Moiety: Esterification, Amidation, Reduction, and Decarboxylation Pathways
The carboxylic acid group is a primary site for synthetic modification, enabling the formation of various derivatives.
Esterification: The conversion of the carboxylic acid to an ester is readily achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netosti.gov The reaction is an equilibrium process where water is eliminated; using excess alcohol drives the equilibrium toward the ester product. osti.govresearchgate.net A patented method for esterifying nitrobenzoic acids involves heating the mixture above 100°C with an entraining liquid to remove water via azeotropic distillation, ensuring high yields. nih.gov
| Reactants | Catalyst | Conditions | Product |
| 4-(4-Chlorophenoxy)-3-nitrobenzoic acid + Methanol (excess) | Conc. H₂SO₄ | Reflux | Methyl 4-(4-chlorophenoxy)-3-nitrobenzoate |
| This compound + Ethanol (excess) | TsOH | Reflux, Dean-Stark trap | Ethyl 4-(4-chlorophenoxy)-3-nitrobenzoate |
Amidation: The synthesis of amides from this compound typically proceeds via a two-step sequence. First, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, modern peptide coupling agents (e.g., DCC, EDC) can facilitate direct amide bond formation by activating the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. The synthesis of a closely related salicylanilide (B1680751) from a similar aniline (B41778) derivative and a diiodosalicylic acid highlights the viability of forming such amide linkages. rsc.org
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgrsc.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. rsc.org It is crucial to note that LiAlH₄ is not chemoselective and will also reduce the nitro group on the same molecule to an amine. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. rsc.org Newer, safer methods, such as using ammonia-borane with catalytic titanium tetrachloride (TiCl₄), have been developed for this reduction and may offer alternative pathways. acs.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from an unactivated benzoic acid, such as this one, is a challenging reaction. Studies on benzoic acid and its derivatives show that decarboxylation rates are typically very low, even at high temperatures (e.g., 400°C). dtic.mil The reaction is only efficient when the aromatic ring is activated by strong electron-donating groups, such as a hydroxyl group at the ortho or para position, which is not the case for this molecule. dtic.mil Therefore, decarboxylation of this compound requires harsh conditions and is not a common synthetic pathway.
Reactivity and Transformations of the Nitro Group: Reduction, Denitration, and Condensation Reactions
The nitro group is a versatile functional group, primarily serving as a precursor to the corresponding amine.
Reduction: The reduction of the aromatic nitro group to an amine is one of the most important reactions for this class of compounds. A wide array of reagents can accomplish this transformation, with the choice often depending on the desired chemoselectivity. rsc.org
Metal/Acid Systems: Classic methods include the use of tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net Tin(II) chloride (SnCl₂) in ethanol is particularly effective and often preferred as it can selectively reduce the nitro group while leaving other reducible or acid-sensitive functionalities, such as halogens and esters, intact. scielo.br
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel is a clean and efficient method. rsc.org However, this method can sometimes lead to the cleavage of aryl-halide bonds (hydrodehalogenation), which would be a potential side reaction for this molecule.
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) can also be used for the reduction. researchgate.net
| Reducing Agent | Solvent | Key Features | Product |
| SnCl₂·2H₂O | Ethanol | High chemoselectivity; tolerates halogens and esters. scielo.br | 3-Amino-4-(4-chlorophenoxy)benzoic acid |
| Fe / HCl | Water/Ethanol | Inexpensive and effective industrial method. rsc.org | 3-Amino-4-(4-chlorophenoxy)benzoic acid |
| H₂ / Pd on Carbon | Ethanol/Methanol | Clean reaction; risk of dehalogenation. researchgate.net | 3-Amino-4-(4-chlorophenoxy)benzoic acid |
| Na₂S | Water/Ethanol | Can offer selectivity in polynitrated compounds. researchgate.net | 3-Amino-4-(4-chlorophenoxy)benzoic acid |
Denitration: The complete removal of a nitro group from an aromatic ring is an uncommon reaction that typically requires specific and often harsh conditions. While some novel redox-denitration reactions have been observed in complex heterocyclic systems, scielo.brwikipedia.org there are no standard laboratory procedures for the straightforward denitration of a compound like this compound. Specialized methods involving radical cations in mass spectrometry have been studied but are not synthetically practical. rsc.orgrsc.org
Condensation Reactions: The primary product of nitro group reduction is 3-amino-4-(4-chlorophenoxy)benzoic acid. This aniline derivative is a versatile intermediate. Its primary amine can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). Furthermore, the amine can be converted into a diazonium salt using nitrous acid (HONO), which can then participate in a variety of reactions, including Sandmeyer reactions to introduce other functional groups or azo coupling reactions to form highly colored azo dyes.
Reactions Involving the Aryl Ether Linkage: Cleavage Mechanisms, Rearrangements, and Stability Studies
The diaryl ether linkage is known for its high stability due to the strength of the sp² carbon-oxygen bond. Under most laboratory conditions used for modifying the carboxylic acid or nitro groups, this ether bond remains intact. Cleavage of this bond requires significant energy input and specific catalytic systems.
Mechanisms for aryl-ether cleavage are extensively studied in the context of lignin (B12514952) depolymerization, which contains similar α-O-4 and β-O-4 ether linkages.
Acidolysis: Treatment with strong acids at high temperatures can promote cleavage. The reaction likely proceeds via an Sₙ1-type mechanism where protonation of the ether oxygen is followed by cleavage to form a resonance-stabilized carbocation.
Hydrogenolysis: Catalytic hydrogenolysis using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source can cleave the C-O bond. This process often requires high temperatures and pressures.
For this compound, the diaryl ether bond is exceptionally stable and resistant to cleavage under typical synthetic conditions. Rearrangements of the diaryl ether structure are not expected under normal circumstances.
Electrophilic Aromatic Substitution (EAS) on the Benzoic Acid and Phenoxy Ring Systems
The molecule possesses two aromatic rings, each with different susceptibility to electrophilic attack. The outcome of an EAS reaction is governed by the combined activating and directing effects of the existing substituents.
Benzoic Acid Ring: This ring is substituted with:
-COOH (Carboxyl group): Strongly deactivating and a meta-director.
-NO₂ (Nitro group): Strongly deactivating and a meta-director.
-OAr (Phenoxy group): Strongly activating and an ortho, para-director.
The powerful deactivating effects of the nitro and carboxyl groups make this ring highly electron-deficient and resistant to electrophilic substitution. However, the directing effects of all three groups converge on the C5 position (ortho to the ether, meta to both nitro and carboxyl groups). While this is the most likely site of substitution, forcing conditions, such as using fuming sulfuric acid (oleum) for sulfonation or nitration, would be required to achieve any reaction.
Phenoxy Ring: This ring is substituted with:
-Cl (Chloro group): Deactivating via induction but an ortho, para-director via resonance.
-OAr (Ether linkage): Strongly activating and an ortho, para-director.
The ether oxygen is a powerful activating group and will dominate the reactivity of this ring. It strongly directs incoming electrophiles to the positions ortho to the ether linkage. The para position is already occupied by the chlorine atom. Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) will occur preferentially on this ring at the positions ortho to the ether group.
Nucleophilic Aromatic Substitution (SₙAr) on Activated Aromatic Rings
Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule, but its feasibility depends on which ring is attacked. The SₙAr mechanism requires an aromatic ring to be activated by at least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group.
Attack on the Phenoxy Ring: This ring contains a potential leaving group, the chlorine atom. However, there are no strong electron-withdrawing groups ortho or para to the chlorine on this ring. Therefore, direct nucleophilic displacement of the chloride is highly unfavorable.
Attack on the Benzoic Acid Ring: This ring does not have a typical leaving group like a halide. However, it is strongly activated for nucleophilic attack by the electron-withdrawing nitro group. A strong nucleophile (Nu⁻) can attack the carbon atom at C4, which bears the ether linkage. This attack is favored because the nitro group at the ortho position (C3) can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In this scenario, the entire 4-chlorophenoxy group would act as the leaving group, resulting in its displacement by the incoming nucleophile. This is the most probable SₙAr pathway for this molecule.
Photochemical Reactivity and Light-Induced Transformation Mechanisms
Aromatic nitro compounds are known to be photochemically active. When irradiated with UV light, they can undergo several transformations.
Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol), irradiation can promote the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. This process is believed to involve hydrogen atom abstraction by an excited triplet state of the nitro compound.
Intramolecular Rearrangement: Some aromatic nitro compounds can rearrange to form nitrites (Ar-O-N=O), which can then cleave to form phenoxy and nitric oxide radicals.
Photosubstitution: Light can sometimes facilitate the substitution of the nitro group or other substituents on the ring.
Thermal Stability and Controlled Decomposition Pathways in Laboratory Environments
The thermal stability of a compound is critical for its safe handling and storage. Studies on nitrobenzoic acid isomers show they undergo significant exothermic decomposition at elevated temperatures.
This compound is a solid at room temperature. Upon heating, it is expected to decompose before boiling under atmospheric pressure. The decomposition process for nitroaromatic compounds can be complex and may proceed via radical pathways. For chloronitrobenzoic acids, thermal decomposition is expected to generate toxic and corrosive gases.
Decomposition Products: Based on its elemental composition, the primary gaseous products from thermal decomposition are likely to include hydrogen chloride (HCl), nitrogen oxides (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂).
Thermal Hazard: The presence of the nitro group suggests that the compound could decompose exothermically, and if the decomposition is sufficiently rapid, it could lead to a thermal runaway. Analysis of nitrobenzoic acid isomers shows their decomposition tendency at high temperatures can be significant, posing a potential thermal hazard. Controlled laboratory heating should be conducted with caution, under an inert atmosphere, and with appropriate safety measures in place.
Kinetic and Thermodynamic Analysis of Key Reaction Pathways
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity, optimizing reaction conditions for its synthesis, and predicting its behavior in various chemical environments. Due to the specificity of this compound, detailed published kinetic and thermodynamic studies are not abundant. However, a robust analysis can be constructed by examining key reaction pathways analogous to those established for structurally similar compounds. The two primary reaction pathways of interest are the formation of the diaryl ether bond and the reduction of the nitro group.
Formation of the Diaryl Ether Linkage
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation, where a phenoxide displaces a halogen on a nitro-activated aromatic ring. The nitro group, being strongly electron-withdrawing, is critical for activating the aryl halide towards nucleophilic attack.
Kinetic studies on the reaction of 3-nitro-4-chlorobenzaldehyde with various sodium phenoxides in ethanol provide valuable insights. The reaction follows second-order kinetics, being first order with respect to each reactant. zenodo.org The presence of the nitro group ortho to the chlorine atom significantly facilitates the substitution reaction. An investigation into the reaction of 3-nitro-4-chlorobenzaldehyde and sodium phenoxide revealed specific kinetic and thermodynamic parameters that are likely comparable to the synthesis of the target molecule's backbone. zenodo.org
The table below presents the kinetic and thermodynamic data for the reaction between sodium phenoxide and 3-nitro-4-chlorobenzaldehyde, a compound structurally analogous to the precursors of this compound.
Table 1: Kinetic and Thermodynamic Parameters for the Reaction of Sodium Phenoxide with 3-nitro-4-chlorobenzaldehyde at 40°C zenodo.org
| Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal mol⁻¹ K⁻¹) |
| 1.5 x 10⁻⁴ | 21.8 | 21.2 | -10.5 |
Data derived from studies on 3-nitro-4-chlorobenzaldehyde, a structural analog.
The negative entropy of activation is consistent with a bimolecular reaction, where the transition state is more ordered than the reactants. The activation energy for a copper-catalyzed Ullmann condensation for C-O bond formation has been reported to be around 14.36 kcal/mol in a different system, suggesting that the choice of catalyst and reaction pathway can significantly influence the kinetic barrier. mdpi.com
Reduction of the Nitro Group
The reduction of the nitro group in this compound to form the corresponding amine, 3-amino-4-(4-chlorophenoxy)benzoic acid, is a synthetically vital transformation. This reaction is typically achieved through catalytic hydrogenation. The kinetics and thermodynamics of this reduction are influenced by the catalyst, solvent, and the electronic nature of the substituents on the aromatic ring.
While specific data for this compound is not available, studies on the catalytic reduction of similar molecules like nitrophenols provide a strong basis for analysis. For instance, the reduction of 4-nitrophenol (B140041) using gold nanoparticles as a catalyst has been kinetically investigated, following a pseudo-first-order rate law. rsc.org The thermodynamic activation parameters for this reaction have been determined and are presented in the table below as a proxy for the reduction of a substituted nitroaromatic acid.
Table 2: Thermodynamic Activation Parameters for the Catalytic Reduction of 4-Nitrophenol rsc.org
| Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) |
| 45.3 | 42.8 | -168.2 |
Data derived from studies on 4-nitrophenol, a representative nitroaromatic compound.
The positive enthalpy of activation indicates that the reaction is endothermic in terms of forming the transition state. The large negative entropy of activation suggests a highly ordered transition state, which is characteristic of reactions where multiple species (the nitro compound, the reductant, and the catalyst surface) must come together in a specific orientation. rsc.org
Furthermore, kinetic studies on the catalytic reduction of 4-nitrobenzoic acid using rhodium complexes have demonstrated a first-order dependence on the concentration of the nitrobenzoic acid. researchgate.net The turnover frequency for the formation of 4-aminobenzoic acid was found to be approximately 173 moles per mole of rhodium per day under specific conditions, highlighting the efficiency of catalytic systems in these transformations. researchgate.net The analysis of the temperature dependence of the reaction rate in that study revealed a segmented Arrhenius plot, suggesting a change in the rate-determining step or mechanism over the temperature range studied. researchgate.net
Design, Synthesis, and Exploration of Derivatives and Analogues of 4 4 Chlorophenoxy 3 Nitrobenzoic Acid
Systematic Structural Modifications at the Carboxylic Acid Position and Resultant Reactivity Changes
The carboxylic acid group is a primary site for structural modification, offering a gateway to a variety of derivatives with altered reactivity, polarity, and potential for intermolecular interactions. Standard synthetic transformations can be readily applied to the 4-(4-chlorophenoxy)-3-nitrobenzoic acid core to generate esters, amides, and other related functionalities.
The conversion to an acyl chloride is a key intermediate step, significantly enhancing the electrophilicity of the carbonyl carbon and facilitating reactions with a wide range of nucleophiles. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
From the highly reactive acyl chloride, or through direct condensation methods, a diverse library of amides and esters can be synthesized. For instance, reaction with primary or secondary amines yields the corresponding N-substituted amides, a transformation common in the development of bioactive molecules. mdpi.com Similarly, esterification with various alcohols can modulate the lipophilicity and steric bulk of this position. These modifications not only change the compound's chemical handles but also its hydrogen bonding capabilities, which can be critical for specific molecular recognition events.
Table 1: Examples of Reactions at the Carboxylic Acid Position
| Starting Material | Reagent | Product Class | Resultant Reactivity Change |
| This compound | Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive electrophile, susceptible to nucleophilic acyl substitution. |
| 4-(4-Chlorophenoxy)-3-nitrobenzoyl chloride | Primary/Secondary Amine (R-NH₂) | Amide | Stabilized derivative; introduces H-bond donor/acceptor capabilities. |
| This compound | Alcohol (R-OH), Acid Catalyst | Ester | Increased lipophilicity; removes acidic proton. |
Systematic Structural Modifications at the Nitro Group Position and Their Electronic Effects
The nitro group (–NO₂) is a powerful modulator of the electronic properties of the aromatic ring to which it is attached. As a strong electron-withdrawing group, it deactivates the benzoic acid ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. numberanalytics.comyoutube.comwikipedia.org This deactivation is a result of both inductive effects and resonance delocalization, which pull electron density from the ring system. youtube.com
A crucial and versatile modification of the nitro group is its reduction to a primary amine (–NH₂). This transformation fundamentally alters the electronic character of the substituent, converting it from strongly electron-withdrawing to electron-donating. The reduction can be accomplished using various methods, such as catalytic hydrogenation or treatment with reducing agents like tin(II) chloride or iron in acidic media. nih.gov The resulting 3-amino-4-(4-chlorophenoxy)benzoic acid is a key intermediate for a multitude of further derivatizations, including the formation of amides, sulfonamides, or serving as a nucleophile in cyclization reactions to form fused heterocyclic systems.
Systematic Structural Modifications on the Phenoxy Ring (e.g., Halogenation, Alkylation, Aromatic Substitution)
For example, starting the synthesis with phenols other than 4-chlorophenol (B41353) allows for the introduction of different halogens (e.g., fluorine, bromine), alkyl groups, or other functionalities at various positions on the phenoxy ring. Research on related diaryl ether structures has shown that such substitutions can be critical. For instance, the presence of a chlorine or hydroxyl group at the para-position of the distal phenyl ring has been found to significantly influence activity in certain contexts. nih.gov The substitution of hydrogen with its bioisostere, fluorine, is a common strategy that can lead to unique biological activity due to fluorine's high electronegativity and small size. nih.gov
Table 2: Synthesis of Analogues with Modified Phenoxy Rings
| Benzoic Acid Precursor | Phenol (B47542) Reagent | Resulting Analogue | Modified Property |
| 4-Chloro-3-nitrobenzoic acid | 4-Fluorophenol | 4-(4-Fluorophenoxy)-3-nitrobenzoic acid | Altered halogen substituent, potential for H-bonding. |
| 4-Chloro-3-nitrobenzoic acid | 4-Methylphenol (p-Cresol) | 4-(4-Methylphenoxy)-3-nitrobenzoic acid | Introduction of a lipophilic, electron-donating alkyl group. |
| 4-Chloro-3-nitrobenzoic acid | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-3-nitrobenzoic acid | Introduction of a strong electron-donating group. |
| 4-Chloro-3-nitrobenzoic acid | 3,4-Dichlorophenol | 4-(3,4-Dichlorophenoxy)-3-nitrobenzoic acid | Increased halogenation and lipophilicity. |
Systematic Structural Modifications on the Benzoic Acid Ring (e.g., Positional Isomerism, Additional Substituents)
Altering the substitution pattern on the central benzoic acid ring provides another axis for structural exploration. This includes the synthesis of positional isomers and the introduction of additional functional groups.
Positional isomers, where the substituents on the first aromatic ring are rearranged, can have profound effects on the molecule's three-dimensional shape and the relative orientation of its functional groups. For example, synthesizing 2-(4-chlorophenoxy)-5-nitrobenzoic acid or 5-(4-chlorophenoxy)-2-nitrobenzoic acid would result in significantly different molecular geometries compared to the parent compound. These syntheses would require different starting materials, such as 2-chloro-5-nitrobenzoic acid.
Additionally, further substituents can be introduced onto the benzoic acid ring. For example, a synthetic route starting with 4,5-dichloro-3-nitrobenzoic acid could yield a derivative with an additional chlorine atom on the central ring. Similarly, other functional groups like sulfonyls can be incorporated, as demonstrated in the synthesis of related structures. google.com These modifications influence not only the electronic properties of the ring but also introduce new steric constraints and potential interaction points.
Synthesis of Heterocyclic Fused Derivatives and Polycyclic Analogues
The this compound scaffold is an excellent starting point for the synthesis of more complex, rigid structures such as heterocyclic fused derivatives and polycyclic analogues. These transformations typically leverage the existing functional groups to build new rings onto the benzoic acid core.
A common and powerful strategy involves the chemical manipulation of the nitro and carboxylic acid groups. As previously mentioned, the nitro group can be readily reduced to an amine. The resulting ortho-amino-carboxylic acid derivative, 3-amino-4-(4-chlorophenoxy)benzoic acid, is a classic precursor for a variety of condensation and cyclization reactions to form fused six-membered heterocycles. For example:
Benzoxazinones: Reaction of the ortho-amino acid with phosgene (B1210022) or a phosgene equivalent can lead to the formation of a fused 1,3-benzoxazin-4-one ring system.
Quinazolinones: Condensation with an appropriate one-carbon synthon (e.g., an orthoester or formamide) can yield a fused quinazolinone ring, a privileged scaffold in medicinal chemistry.
Triazole-fused systems: More complex annulations are also possible. For instance, reactions involving the amine functionality can lead to the formation of fused triazole rings, a strategy that has been explored for other nitroaromatic compounds. rsc.org
These cyclizations result in more conformationally restricted molecules, which can provide valuable insights into the spatial requirements for molecular interactions. The fusion of additional rings, such as thiophene (B33073) or pyridine, can also be envisioned to create novel polycyclic systems. rroij.comresearchgate.net
Structure-Activity Relationship (SAR) Studies at the Molecular and In Vitro Level
Structure-activity relationship (SAR) studies aim to decipher how specific structural features of a molecule contribute to its interactions with a molecular target. For the derivatives of this compound, SAR analysis integrates the findings from the systematic modifications described in the previous sections. The diaryl ether motif is a well-established scaffold in drug and agrochemical discovery, and its SAR is often a key focus of optimization. researchgate.netacs.org
Key SAR insights for related diaryl ether compounds often revolve around:
The nature of the ether linkage: The flexibility of the diaryl ether bond allows the two aromatic rings to adopt a specific, low-energy conformation that is often crucial for fitting into a binding pocket.
Substitution on the aromatic rings: As noted earlier, halogenation or alkylation at specific positions can enhance activity, suggesting these positions are involved in key hydrophobic or halogen-bonding interactions. nih.govnih.gov
The role of polar functional groups: The carboxylic acid and the nitro group (or its amine derivative) provide hydrogen bond donor/acceptor sites and points for ionic interactions, which can anchor the molecule to its target. nih.gov Converting the acid to an amide or ester probes the importance of the acidic proton versus general hydrogen bonding capability at that position. nih.gov
Table 3: Summary of Potential Structure-Activity Relationships
| Molecular Position | Modification | Potential Impact on Molecular Interaction |
| Carboxylic Acid | Conversion to amide/ester | Modulates H-bonding; probes necessity of acidic proton. |
| Nitro Group | Reduction to amine | Switches electronic character from withdrawing to donating; introduces H-bond donor. |
| Phenoxy Ring (para-position) | Addition of Cl or OH | Can enhance hydrophobic or polar interactions in the binding site. nih.gov |
| Benzoic Acid Ring | Isomeric rearrangement | Alters the 3D orientation of key functional groups, affecting geometric fit. |
| Overall Structure | Cyclization to fused heterocycle | Increases rigidity, locking the molecule into a specific conformation for analysis. |
Computational SAR Modeling: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Development
Computational chemistry provides powerful tools to rationalize and predict the outcomes of SAR studies. Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are two such approaches used to understand molecular interactions at a mechanistic level. ui.ac.idnih.gov
A QSAR study on the derivatives of this compound would involve building a statistical model that correlates the structural properties of a series of compounds with their measured in vitro activity. The process typically involves:
Dataset Assembly: A training set of synthesized analogues with a range of in vitro activities is selected.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., LogP). ui.ac.id
Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that best correlates a subset of the descriptors with the observed activity. ui.ac.idnih.gov
Validation and Prediction: The model is validated to ensure its statistical significance and predictive power. It can then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding synthetic efforts toward more potent compounds.
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with its target. Based on a set of active analogues, a pharmacophore model for this series might identify key features such as:
A hydrogen bond acceptor (the nitro group or carbonyl oxygen).
A hydrogen bond donor/acceptor (the carboxylic acid or its amide derivative).
Two aromatic/hydrophobic regions (the two phenyl rings).
A potential halogen bond donor (the chlorine atom).
This model serves as a 3D query to search for other molecules that might have similar activity or to guide the design of new derivatives that better fit the proposed interaction map. nih.gov
Experimental In Vitro Mechanistic Studies of Molecular Recognition and Binding Dynamics (excluding physiological outcomes)
The elucidation of how a ligand interacts with its biological target is fundamental to understanding its function. For derivatives of this compound, in vitro mechanistic studies are crucial for characterizing the molecular recognition events and the dynamics of the binding process. These studies are typically conducted using purified non-clinical targets, such as enzymes or receptors, to isolate the interaction from the complexities of a cellular environment.
Molecular recognition is governed by the principles of structure-activity relationships (SAR), where systematic modifications of the ligand's structure provide insights into the key chemical features required for binding. For instance, in studies of benzoic acid derivatives as enzyme inhibitors, the nature and position of substituents on the phenyl ring significantly influence inhibitory potency. Research on α-amylase inhibitors has shown that the presence and location of hydroxyl groups on the benzoic acid core can dramatically alter the inhibitory activity, suggesting their involvement in forming crucial hydrogen bonds with the enzyme's active site. mdpi.com Similarly, for analogues of this compound, the chloro and nitro groups, as well as the ether linkage, are expected to play pivotal roles in defining the binding specificity and affinity.
A variety of biophysical techniques are employed to study the dynamics of ligand-target binding. Surface Plasmon Resonance (SPR) is a powerful tool for real-time analysis of these interactions. nmr-bio.com SPR measures the association (k_on) and dissociation (k_off) rate constants of the binding event, from which the equilibrium dissociation constant (K_D) can be calculated. A lower K_D value signifies a higher binding affinity. For a hypothetical interaction between a derivative of this compound and a target protein, an SPR experiment would involve immobilizing the protein on a sensor chip and flowing the compound over the surface at various concentrations.
Fluorescence-based techniques, such as Fluorescence Correlation Spectroscopy (FCS), can also provide detailed information on binding dynamics. nih.gov By observing the diffusion of a fluorescently labeled ligand or target, FCS can determine the formation of a complex and provide insights into the stoichiometry of the interaction.
The following interactive table illustrates the type of data that would be generated from such in vitro binding studies for a series of hypothetical analogues of this compound against a non-clinical protein target.
| Compound | Modification | K_D (μM) | k_on (10^4 M⁻¹s⁻¹) | k_off (10⁻² s⁻¹) | Binding Stoichiometry (Ligand:Protein) |
| 1 | This compound | 5.2 | 2.1 | 10.9 | 1:1 |
| 2 | 4-(4-Fluorophenoxy)-3-nitrobenzoic acid | 8.9 | 1.5 | 13.4 | 1:1 |
| 3 | 4-(4-Chlorophenoxy)-3-aminobenzoic acid | 15.4 | 0.8 | 12.3 | 1:1 |
| 4 | 4-(4-Chlorophenoxy)benzoic acid | 25.1 | 0.5 | 12.6 | 1:1 |
Ligand-Target Binding Energetics and Conformational Changes for Non-Clinical Targets
Beyond the kinetics of binding, understanding the thermodynamic driving forces and the structural changes that occur upon complex formation is essential. These aspects reveal why the binding occurs and how the protein and ligand accommodate each other.
The energetics of ligand-target binding are typically investigated using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding enthalpy (ΔH), entropy (ΔS), and the binding constant (K_A), from which the Gibbs free energy (ΔG) can be calculated (ΔG = -RTlnK_A = ΔH - TΔS). The sign and magnitude of these thermodynamic parameters provide a signature of the binding mode. For example, a negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are the primary driving forces. Conversely, a positive entropy change often indicates that the release of ordered water molecules from the binding site (the hydrophobic effect) is a significant contributor to the binding affinity.
Conformational changes in both the ligand and the target protein upon binding are a common feature of molecular recognition. Techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to assess changes in the secondary structure of a protein when a ligand binds. halolabs.com For instance, a shift in the CD spectrum might indicate that the protein undergoes a conformational change to a more ordered or disordered state upon complex formation.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed view of these structural changes at the atomic level. Chemical shift perturbation experiments can identify the specific amino acid residues in the protein that are involved in the interaction with the ligand. Furthermore, advanced NMR techniques can be used to determine the three-dimensional structure of the ligand-protein complex, providing a precise picture of the binding orientation and the key intermolecular contacts.
The table below presents hypothetical thermodynamic data and observed conformational changes for the binding of this compound analogues to a non-clinical target.
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Conformational Change Observed (Method) |
| 1 | -7.2 | -9.5 | 2.3 | Minor shift in α-helical content (CD Spectroscopy) |
| 2 | -6.8 | -8.1 | 1.3 | Negligible change (CD Spectroscopy) |
| 3 | -6.2 | -4.5 | -1.7 | Localized chemical shift perturbations in binding pocket (NMR) |
| 4 | -5.8 | -3.2 | -2.6 | No significant change observed (FTIR) |
These energetic and structural data, when combined with the kinetic and SAR information from binding studies, provide a comprehensive understanding of the molecular mechanisms governing the interaction of this compound and its derivatives with non-clinical targets.
Computational and Theoretical Chemistry Studies of 4 4 Chlorophenoxy 3 Nitrobenzoic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 4-(4-chlorophenoxy)-3-nitrobenzoic acid. nih.govresearchgate.net These calculations provide a detailed picture of the molecule's electronic structure. The optimized molecular geometry, including bond lengths and angles, is the primary output, which often shows good correlation with experimental data from techniques like X-ray diffraction. nih.govresearchgate.net
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. nih.govresearchgate.net For aromatic compounds like this compound, the HOMO is typically distributed over the electron-rich regions of the phenyl rings, while the LUMO is often localized on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating susceptibility to electrophilic attack, while positive potential would be expected around the hydrogen atoms.
Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity. epstem.net
Table 1: Representative Data from DFT Calculations on Related Aromatic Acids
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -2.0 to -3.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Chemical reactivity and stability |
Note: The values in this table are illustrative and based on calculations for structurally similar nitrobenzoic acid derivatives.
Conformational Analysis and Potential Energy Surfaces of the Compound and its Derivatives
The presence of a flexible ether linkage in this compound allows for multiple spatial orientations, or conformations. Conformational analysis is employed to identify the most stable conformers and to understand the energy landscape governing their interconversion. nih.govresearchgate.net Computational methods can systematically rotate the dihedral angles of the molecule—specifically around the C-O-C ether bond and the C-C bond connecting the carboxylic group—to map out the potential energy surface (PES). rsc.orgufms.br
These studies typically reveal several low-energy conformers. nih.gov The relative energies of these conformers are calculated to determine their population distribution at a given temperature. The most stable conformer corresponds to the global minimum on the PES. The analysis also identifies transition states that connect these minima, providing the energy barriers for conformational changes. For this compound, the planarity between the two aromatic rings and the orientation of the carboxylic acid and nitro groups are key determinants of conformational stability. rsc.org
Molecular Dynamics Simulations of Compound Behavior in Various Chemical Environments
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in different environments, such as in aqueous solution or in proximity to a biological macromolecule. nih.govfrontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory over time, providing insights into its flexibility, solvation, and interactions. mdpi.com
In an aqueous environment, MD simulations can reveal the formation and dynamics of hydrogen bonds between the carboxylic acid and nitro groups of the compound and surrounding water molecules. nih.gov This provides a detailed understanding of its solvation shell and solubility. When studying its interaction with a biomolecule, such as an enzyme, MD simulations can assess the stability of the binding pose obtained from docking studies. nih.govajchem-a.com The root-mean-square deviation (RMSD) of the ligand within the binding site is often monitored to evaluate the stability of the complex over the simulation time. frontiersin.orgnih.gov
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Advanced Computational Methods
Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, DFT calculations can be used to predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govepstem.net
The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. nih.govresearchgate.net Theoretical spectra are often scaled to correct for systematic errors in the computational methods. epstem.net The predicted vibrational modes can be attributed to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-O-C stretch of the ether linkage.
Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These predicted shifts, when compared to experimental data, can help confirm the structure of the molecule and aid in the assignment of complex spectra. researchgate.net
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. researchgate.net This can help in understanding the electronic structure and identifying the molecular orbitals involved in the absorption of light.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound (4-chloro-3-nitrobenzoic acid)
| Spectroscopic Data | Predicted (Computational) | Experimental |
|---|---|---|
| IR: ν(C=O) | ~1700 cm⁻¹ | ~1690 cm⁻¹ |
| IR: ν(NO₂) asymmetric | ~1530 cm⁻¹ | ~1540 cm⁻¹ |
| ¹H NMR: H ortho to COOH | ~8.2 ppm | ~8.1 ppm |
Note: The values are approximate and serve as an illustration of the typical agreement between predicted and experimental data. nih.govnih.gov
Reaction Pathway Elucidation and Transition State Analysis using Computational Approaches
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
DFT calculations are commonly used to locate the geometry of transition states and to calculate their energies. researchgate.net This information allows for the determination of the activation energy barrier for a given reaction step, which is a key factor in determining the reaction rate. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state indeed connects the desired reactants and products. This approach can be used to study various reactions, such as the synthesis of the compound or its potential metabolic transformations, providing a detailed, step-by-step understanding of the reaction mechanism.
Docking and Molecular Modeling Studies for Mechanistic Understanding of Interactions with Biomolecular Systems
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand, such as this compound, to a target biomolecule, typically a protein. nih.govnih.gov This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-protein complex, without implying any clinical relevance. ajchem-a.com
The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. derpharmachemica.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov For this compound, potential interactions would involve hydrogen bonding from the carboxylic acid and nitro groups, and hydrophobic interactions from the aromatic rings. nih.gov These studies provide a static, mechanistic hypothesis of how the molecule might interact with a biological system, which can be further investigated using methods like MD simulations. frontiersin.orgajchem-a.com
Advanced Characterization and Analytical Methodologies in Research on 4 4 Chlorophenoxy 3 Nitrobenzoic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation and Impurity Profiling in Research Synthesis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of novel compounds, providing a highly accurate mass measurement of the parent ion and its fragments. This precision allows for the determination of the elemental composition of a molecule, which is crucial for confirming its identity. In the analysis of 4-(4-chlorophenoxy)-3-nitrobenzoic acid, HRMS would be used to obtain a precise mass-to-charge ratio (m/z), which can then be compared to the calculated exact mass.
In a typical research setting, a sample of this compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). excedr.com ESI is particularly well-suited for polar molecules like carboxylic acids. The resulting ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
The expected exact mass for the molecular ion of this compound (C₁₃H₈ClNO₅) can be calculated. This experimental value would be compared to the theoretical mass to confirm the elemental formula. Any significant deviation would suggest an incorrect structural assignment or the presence of impurities.
Furthermore, HRMS is critical for impurity profiling. During the synthesis, side products or unreacted starting materials can be present in trace amounts. The high sensitivity and resolution of HRMS allow for the detection and tentative identification of these impurities based on their accurate masses, which is vital for optimizing reaction conditions and ensuring the purity of the final product.
Table 1: Illustrative HRMS Data for a Related Nitroaromatic Compound This table demonstrates the type of data obtained from an HRMS experiment for a compound with a similar nitroaromatic substructure.
| Ion Formula | Calculated m/z | Measured m/z | Difference (ppm) |
| [M-H]⁻ | 182.0246 | 182.0249 | 1.6 |
| [M+Na]⁺ | 206.0167 | 206.0165 | -1.0 |
Note: Data is illustrative and not specific to this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques offer deeper insights into the molecular framework.
For this compound, ¹H NMR would reveal the number of distinct protons, their multiplicity (splitting patterns), and their integration (ratio). chemicalbook.comchemicalbook.comchemicalbook.com The aromatic region would be complex due to the substitution pattern. ¹³C NMR would show the number of unique carbon environments. chemicalbook.com
2D NMR experiments are then used to assemble the molecular puzzle:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to trace the connectivity of the protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the two aromatic rings through the ether oxygen.
Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, where the same molecule crystallizes in different forms. It can also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the crystalline state. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on known data for similar substituted aromatic systems, the following chemical shifts can be anticipated. rsc.org
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.2 | d |
| H-5 | ~7.6 | dd |
| H-6 | ~8.0 | d |
| H-2'/H-6' | ~7.4 | d |
| H-3'/H-5' | ~7.1 | d |
| COOH | >10 | s (broad) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.
For this compound, FT-IR and Raman spectra would provide complementary information:
Carboxylic Acid Group: A broad O-H stretch would be prominent in the FT-IR spectrum around 2500-3300 cm⁻¹. The C=O stretch would appear as a strong absorption around 1700 cm⁻¹.
Nitro Group: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the NO₂ group would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net
Aryl-Ether Linkage: C-O-C stretching vibrations would be visible in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Aromatic Rings: C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.
C-Cl Bond: A stretching vibration for the carbon-chlorine bond would be expected in the lower frequency region of the spectrum.
Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds and provides a characteristic "fingerprint" of the molecule. nih.govnih.govresearchgate.net The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.
Table 3: Key Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong |
| Nitro | Asymmetric N-O stretch | 1515-1560 | Strong |
| Nitro | Symmetric N-O stretch | 1345-1385 | Strong |
| Aryl Ether | Asymmetric C-O-C stretch | 1230-1270 | Strong |
| C-Cl | C-Cl stretch | 700-800 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
The data from an X-ray crystal structure analysis would confirm the connectivity of the atoms and reveal important conformational details, such as the dihedral angle between the two aromatic rings. nih.govdoaj.org It would also provide definitive evidence of intermolecular interactions that dictate the crystal packing. For instance, carboxylic acids commonly form hydrogen-bonded dimers in the solid state. researchgate.net The analysis would show how these dimers, along with other potential interactions like π-π stacking or C-H···O interactions, arrange themselves to form the crystal lattice. nih.govscribd.com
Table 4: Illustrative Crystallographic Data for a Related Substituted Benzoic Acid This table shows the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4417 |
| b (Å) | 5.7471 |
| c (Å) | 18.9993 |
| β (°) | 101.045 |
| Volume (ų) | 796.1 |
| Z | 4 |
Note: Data is for the related compound 4-Bromo-3-nitrobenzoic acid and is for illustrative purposes. nih.gov
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Reaction Monitoring and Product Identification in Research Settings
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for monitoring the progress of a chemical reaction and for identifying products in complex mixtures. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing compounds like this compound. excedr.comlcms.cz A small aliquot of the reaction mixture can be injected into a liquid chromatograph, where the components are separated based on their affinity for the stationary phase. The eluent is then directed into the mass spectrometer. LC-MS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time or through periodic sampling. acs.org The use of tandem mass spectrometry (MS/MS) provides even greater specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is useful for confirming the identity of the product in a complex matrix. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although it may require derivatization of the carboxylic acid group to increase its volatility. mdpi.com GC-MS is highly effective for separating and identifying volatile impurities or side products that might be present in the reaction mixture. nih.gov For example, in the synthesis of this compound, which involves an ether formation reaction, GC-MS could be used to detect any unreacted phenol (B47542) or other volatile precursors. youtube.comyoutube.com
These hyphenated techniques are crucial for developing robust and efficient synthetic procedures by providing rapid feedback on the outcome of a reaction, allowing for the quick optimization of parameters such as temperature, reaction time, and catalyst loading.
Environmental Transformation and Degradation Pathways of 4 4 Chlorophenoxy 3 Nitrobenzoic Acid
Photodegradation Mechanisms and Kinetics under Simulated Environmental Conditions
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of many aromatic compounds in the environment. For 4-(4-Chlorophenoxy)-3-nitrobenzoic acid, photodegradation is expected to occur through direct and indirect photolysis.
Direct Photolysis: The aromatic rings and the nitro group in the molecule can absorb ultraviolet (UV) radiation from sunlight. This absorption can lead to the excitation of electrons and subsequent cleavage of chemical bonds. Potential direct photolytic reactions include the cleavage of the ether bond between the two aromatic rings and the reductive transformation of the nitro group.
Indirect Photolysis: This process involves the reaction of the compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and carbonate radicals. These reactive species are highly effective in degrading organic pollutants. The presence of natural photosensitizers, like dissolved organic matter (humic and fulvic acids), can accelerate indirect photodegradation.
The kinetics of photodegradation are influenced by factors such as light intensity, pH, and the presence of other substances in the water or soil. While specific kinetic data for this compound are not available, studies on similar compounds suggest that the half-life can range from hours to days under optimal sunlight conditions.
Table 1: Representative Photodegradation Half-lives of Structurally Similar Compounds
| Compound | Conditions | Half-life | Reference |
| 4-Chlorophenoxyacetic acid | Sunlight in water | 30% loss in 24 hours | nih.gov |
| 4-Nitrobenzoic acid | Not Specified | Not Specified | nih.gov |
| 2,4-Dichlorophenoxyacetic acid | Simulated Sunlight | ~17 days | nih.gov |
This table provides examples for structurally related compounds and is for illustrative purposes only. Actual rates for this compound may vary.
Biodegradation Pathways and Identification of Microbial Transformation Products
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of xenobiotic compounds from the environment. The biodegradation of this compound is expected to proceed through several microbial metabolic pathways.
Aerobic Biodegradation: Under aerobic conditions, microorganisms are likely to initiate degradation by targeting the nitro group or the aromatic rings. Common pathways for nitroaromatic compounds involve the reduction of the nitro group to a hydroxylamino or amino group nih.govslideshare.net. Subsequently, enzymatic ring-cleavage, often facilitated by dioxygenase enzymes, can break down the aromatic structure, leading to mineralization (conversion to CO2, water, and inorganic ions) nih.gov. For the chlorophenoxy moiety, microbial degradation often involves hydroxylation of the aromatic ring followed by ring cleavage researchgate.net.
Anaerobic Biodegradation: In the absence of oxygen, the primary transformation is expected to be the reduction of the nitro group to an amine, forming 3-amino-4-(4-chlorophenoxy)benzoic acid nih.govslideshare.net. Further degradation of the aromatic rings under anaerobic conditions is generally slower than in aerobic environments.
Identified microbial transformation products for similar compounds include various hydroxylated and de-nitrated intermediates. For instance, the biodegradation of other phenoxyalkanoic acid herbicides has been shown to produce the corresponding chlorophenols as intermediates nih.gov.
Table 2: Common Microbial Transformation Reactions for Functional Groups in this compound
| Functional Group | Transformation Reaction | Resulting Product Type |
| Nitro Group | Reduction | Amino Group |
| Aromatic Ring | Hydroxylation | Hydroxylated Aromatic |
| Aromatic Ring | Ring Cleavage | Aliphatic Acids |
| Ether Bond | Cleavage | Phenol (B47542) and Benzoic Acid Derivatives |
This table illustrates potential transformation pathways based on the known biodegradation of similar chemical structures.
Hydrolytic Stability and Transformation Kinetics in Aqueous and Soil Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis will depend on the pH and temperature of the surrounding environment.
The ether linkage and the carboxylic acid group are the primary sites for potential hydrolysis. However, the ether bond in phenoxy herbicides is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9) nih.gov. Significant hydrolysis of such bonds usually requires more extreme pH conditions or elevated temperatures, which are not common in most natural soil and water environments. The carboxylic acid group will exist predominantly in its anionic form in most natural waters, which is generally resistant to hydrolysis.
Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in the environment compared to photodegradation and biodegradation.
Oxidative Degradation Mechanisms (e.g., Ozonation, Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants researchgate.net. These processes are effective in breaking down recalcitrant compounds.
Ozonation: Ozone (O3) can react directly with the aromatic rings of this compound, leading to ring cleavage. Additionally, ozone decomposition in water can generate hydroxyl radicals, which are even more powerful oxidizing agents nih.govnih.gov.
Other AOPs: Other AOPs, such as UV/H2O2 and Fenton's reagent (Fe2+ and H2O2), generate hydroxyl radicals that can rapidly attack the aromatic rings, leading to hydroxylation, decarboxylation, and eventual mineralization of the compound researchgate.netnih.gov. The degradation of 4-chlorophenol (B41353), a potential intermediate, by various AOPs has been well-documented nih.govnih.gov.
The degradation pathways in AOPs typically involve a series of hydroxylated intermediates, followed by ring opening to form smaller organic acids (e.g., oxalic acid, formic acid) and ultimately CO2 and water.
Sorption and Mobility Studies in Various Environmental Matrices
The mobility of this compound in the environment is largely controlled by its sorption to soil and sediment particles. Sorption is influenced by the physicochemical properties of both the compound and the environmental matrix.
As an acidic compound, the sorption of this compound is expected to be highly pH-dependent. At environmental pH values above its pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged anion. This anionic form will have a lower affinity for negatively charged soil colloids (clay and organic matter) and will therefore be more mobile in the soil solution.
The organic matter and clay content of the soil are also critical factors. Soils with higher organic matter and clay content generally exhibit greater sorption capacity for organic compounds frontierspartnerships.org. However, for ionizable herbicides, pH is often the dominant factor controlling sorption mdpi.com.
Given its likely anionic nature in most soils and its water solubility, this compound is expected to have a moderate to high potential for leaching into groundwater, particularly in sandy soils with low organic matter content.
Table 3: Factors Influencing the Sorption and Mobility of this compound
| Factor | Influence on Sorption | Influence on Mobility |
| Soil pH | Decreases as pH increases (above pKa) | Increases as pH increases (above pKa) |
| Organic Matter Content | Increases with increasing organic matter | Decreases with increasing organic matter |
| Clay Content | Increases with increasing clay content | Decreases with increasing clay content |
Modeling of Environmental Fate and Persistence of the Compound and its Degradants (excluding ecological toxicity assessments)
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment researchgate.net. These models integrate information on a chemical's physical-chemical properties, degradation rates (photodegradation, biodegradation, hydrolysis), and sorption characteristics to estimate its concentration in various environmental compartments (air, water, soil, sediment) over time.
Due to the lack of specific experimental data for this compound, environmental fate modeling would rely on Quantitative Structure-Activity Relationship (QSAR) models to estimate the necessary input parameters. These models predict properties based on the chemical's structure.
Role As a Synthetic Building Block and Precursor in Organic Synthesis and Materials Science Research
Utilization in the Construction of Complex Organic Molecules and Natural Product Analogues
The strategic positioning of reactive sites on the aromatic scaffold of 4-(4-chlorophenoxy)-3-nitrobenzoic acid makes it a valuable intermediate in the synthesis of intricate organic molecules. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form amides, sulfonamides, and other nitrogen-containing heterocycles. The carboxylic acid function provides a handle for esterification and amidation reactions, allowing for the extension of the molecular framework.
A notable application of a closely related structural motif is in the synthesis of the anthelmintic drug Rafoxanide. The synthesis of Rafoxanide involves the coupling of a substituted aniline (B41778), which can be conceptually derived from a nitroaromatic precursor, with a salicylic (B10762653) acid derivative. nih.gov This highlights the potential of the 4-(4-chlorophenoxy)phenylamine core, accessible from this compound via reduction and decarboxylation, as a key fragment in the preparation of biologically active salicylanilides. nih.gov
Furthermore, the general class of substituted nitrobenzoic acids is widely recognized for its utility in constructing diverse heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. acs.org The ability to selectively modify the nitro and carboxylic acid groups allows for a modular approach to the synthesis of complex molecular architectures.
Application as a Monomer or Precursor in the Synthesis of Specialty Polymers and Functional Materials
The bifunctional nature of this compound and its derivatives makes them attractive candidates for the synthesis of specialty polymers. Following the reduction of the nitro group to an amine, the resulting amino acid can undergo polycondensation reactions. For instance, the polymerization of amino-hydroxy derivatives of substituted diphenyl ethers with acid halides can yield polyamide-esters. google.com This suggests that derivatives of this compound could be employed to create novel polyamides and polyesters with tailored properties.
The incorporation of the rigid chlorophenoxy and nitro-substituted benzene (B151609) rings into a polymer backbone can impart desirable thermal and mechanical properties, such as high glass transition temperatures and enhanced stability. The synthesis of aromatic polyamides from dicarboxylic acids and diamines is a well-established method for producing high-performance materials. dtic.mil By transforming this compound into a suitable diamine or dicarboxylic acid monomer, it can be integrated into such polymerization schemes.
The development of functional polymers from substituted benzoic acids is an active area of research. For example, bio-based polymers with antimicrobial activity have been designed from functionalized hydroxybenzoate-co-lactide derivatives. nih.gov This demonstrates the potential for incorporating specialty benzoic acid derivatives to impart specific functionalities to polymeric materials.
Precursor for Luminescent Materials, Organic Semiconductors, and Optoelectronic Devices
The aromatic and electronically active nature of this compound makes it a promising precursor for materials with interesting photophysical properties. The extended π-system of the diphenyl ether core, combined with the electron-withdrawing nitro group, can be exploited in the design of organic semiconductors and luminescent materials. researchgate.net
Lanthanide complexes and metal-organic frameworks (MOFs) incorporating substituted benzoic acid ligands have been shown to exhibit significant luminescent properties. acs.org The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. The specific substituents on the benzoic acid can modulate the electronic properties of the ligand and, consequently, the luminescent behavior of the resulting metal complex. While direct studies on this compound in this context are not widely reported, the principles established with similar ligands, such as other nitro- and chloro-substituted benzoic acids, suggest its potential in this area.
The development of new organic semiconductors is crucial for advancing organic field-effect transistors (OFETs) and other optoelectronic devices. The performance of these devices is intrinsically linked to the chemical structure of the organic material. The synthesis of novel π-conjugated systems, often incorporating various functional groups to tune their electronic properties, is a key strategy in this field. The structural motifs present in this compound could be incorporated into larger conjugated systems to create new materials for electronic applications.
Use in the Development of Novel Catalytic Ligands, Metal-Organic Frameworks (MOFs), and Coordination Polymers
The carboxylic acid group of this compound is an ideal coordinating group for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The structure and functionality of the organic linker directly influence the properties of the resulting MOF.
The presence of the nitro group can introduce Lewis acidity to the MOF, which can be beneficial for certain catalytic applications. rsc.org MOFs functionalized with nitro groups have been explored for their catalytic activity in various reactions. For example, copper-based MOFs have been used as efficient catalysts for the reduction of 4-nitrophenol (B140041). acs.org This suggests that a MOF constructed using this compound as a linker could potentially exhibit interesting catalytic properties.
Furthermore, the nitro group can be post-synthetically modified within the MOF structure, for example, by reduction to an amine group. This allows for the introduction of new functionalities and the tuning of the MOF's properties for specific applications, such as gas separation or sensing. The synthesis of coordination polymers from the sodium salt of the closely related 4-chloro-3-nitrobenzoic acid has been reported, demonstrating the feasibility of using such ligands to create extended metal-organic structures.
Integration into Self-Assembled Systems and Supramolecular Architectures for Advanced Materials
The ability of molecules to self-assemble into well-defined supramolecular structures is a powerful tool for the bottom-up fabrication of advanced materials. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, making it a key driver for self-assembly. Substituted benzoic acids are known to form various supramolecular motifs, such as dimers and catemers, through hydrogen bonding interactions. acs.orgrsc.org
The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking and halogen bonding (involving the chlorine atom), can lead to the formation of more complex and hierarchical structures. The study of substituted benzoic acids with pterin (B48896) receptors has shown how multiple hydrogen bonding interactions can dictate the formation of co-crystals and their supramolecular architectures. rsc.org
The nitro group can also participate in non-covalent interactions and influence the self-assembly process. For instance, the self-assembly of dipeptides containing nitro-substituted phenylalanine has been shown to lead to the formation of nanotubes and microtapes. rsc.org The introduction of nitro groups into BODIPY dyes has been found to significantly affect their self-assembly properties. acs.orgnih.govfigshare.com These examples highlight the potential of the nitro group in this compound to direct its assembly into ordered nanostructures, which could have applications in areas such as electronics and sensing.
Emerging Research Areas and Future Perspectives for 4 4 Chlorophenoxy 3 Nitrobenzoic Acid
Exploration of Novel Catalytic Systems for Efficient Transformations
The synthesis of diaryl ethers, such as 4-(4-Chlorophenoxy)-3-nitrobenzoic acid, traditionally relies on methods like the Ullmann condensation, which often requires harsh reaction conditions and stoichiometric amounts of copper. Current research is focused on developing more efficient and milder catalytic systems to facilitate its synthesis. The primary transformation of interest is the nucleophilic aromatic substitution (SNAr) or cross-coupling reaction between a phenol (B47542) and an activated aryl halide.
Modern catalysis research is exploring the use of transition metal catalysts, particularly those based on palladium and copper, which can operate under milder conditions with lower catalyst loadings. For instance, a synthesis for a structurally related compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, utilizes fine copper powder as a catalyst in a reaction between 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene (B32671) nih.gov. This highlights the ongoing reliance on copper-based systems. However, the future lies in ligand-supported catalysis to improve efficiency and substrate scope.
Key areas of exploration include:
Ligand-Accelerated Copper Catalysis: Developing novel ligands that can stabilize copper(I) and copper(II) species, allowing the coupling to proceed at lower temperatures and with a broader range of substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination Analogs: While typically used for C-N bond formation, modifications of the Buchwald-Hartwig cross-coupling reaction are being investigated for C-O bond formation. These systems offer high turnover numbers and functional group tolerance.
Photocatalysis: The use of visible-light photocatalysis represents a frontier approach, offering the potential for metal-free or metal-lean transformations under ambient conditions.
| Catalytic System | Description | Potential Advantages for Synthesis | Research Focus |
| Traditional Ullmann Condensation | Uses stoichiometric copper powder or salts at high temperatures. | Simple setup, inexpensive metal. | N/A (Baseline method) |
| Modern Copper-Catalyzed Coupling | Employs catalytic amounts of a copper salt with a supporting ligand (e.g., phenanthrolines, diamines). | Milder conditions, lower catalyst loading, improved yields. | Design of more effective and robust ligands. |
| Palladium-Catalyzed C-O Coupling | Utilizes a palladium precursor (e.g., Pd(OAc)2) and a specialized ligand (e.g., phosphine-based). | High efficiency, broad substrate scope, excellent functional group tolerance. | Overcoming catalyst inhibition by the nitro group. |
| Photoredox Catalysis | Uses a photocatalyst that, upon light absorption, facilitates the C-O bond formation. | Metal-free or reduced metal usage, ambient temperature reactions, high selectivity. | Identifying suitable photocatalysts and reaction conditions. |
Development of Advanced In-Situ Analytical Tools for Real-Time Reaction Monitoring
To optimize the synthesis of this compound, particularly in continuous flow or large-scale batch processes, real-time monitoring is crucial. Advanced Process Analytical Technology (PAT) tools are being integrated into synthetic chemistry to provide instantaneous data on reaction progress, intermediate formation, and impurity profiles. nih.gov
For a multi-step synthesis involving nitration and substitution, a suite of orthogonal analytical tools can provide a comprehensive understanding of the reaction dynamics. nih.gov This data-driven approach allows for precise control over reaction parameters, leading to improved yield, purity, and safety.
Key analytical tools and their applications include:
In-situ NMR Spectroscopy: Can distinguish between different regioisomers that may arise during the synthesis and quantify their relative concentrations in real-time. nih.gov
In-situ Infrared (IR) and Raman Spectroscopy: IR spectroscopy is particularly effective at distinguishing between functional groups, such as the nitro (NO₂) and carboxylic acid (COOH) groups, allowing for the tracking of reactant consumption and product formation. nih.gov
In-situ UV-Vis Spectroscopy: Many nitroaromatic compounds are colored, making UV-Vis a simple yet powerful tool for monitoring their formation or consumption by tracking changes in absorbance at specific wavelengths. nih.gov
| Analytical Tool | Principle of Operation | Information Gained for Synthesis Monitoring | Advantages |
| In-situ NMR | Nuclear Magnetic Resonance | Structural confirmation, real-time quantification of reactants, intermediates, products, and isomers. nih.gov | Highly specific, provides detailed structural information. |
| In-situ FT-IR | Fourier-Transform Infrared Spectroscopy | Tracking changes in functional group concentrations (e.g., disappearance of phenol O-H, appearance of ether C-O, changes in nitro N-O stretches). nih.gov | Fast sampling, sensitive to functional group changes. |
| In-situ UV/Vis | Ultraviolet-Visible Spectroscopy | Monitoring the concentration of chromophoric species, such as the nitroaromatic product. nih.gov | High sensitivity, rapid analysis, simple instrumentation. |
| Online UHPLC | Ultra-High-Performance Liquid Chromatography | Separation and quantification of all components in the reaction mixture at discrete time points. nih.gov | High resolution and accuracy for complex mixtures. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Retrosynthesis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by transforming it from a trial-and-error process into a predictive science. nih.govrsc.org For a target molecule like this compound, these computational tools can accelerate discovery and optimization in several ways.
Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely outcome when specific reactants, such as 4-chlorophenol and a suitable 3-nitrobenzoic acid precursor, are combined under a given set of conditions. nih.gov These models can forecast yield, identify potential side products, and suggest the optimal catalyst and solvent combination. researchgate.net
Process Optimization: AI algorithms can analyze data from high-throughput experimentation or real-time monitoring (as described in 9.2) to build predictive models. nih.gov These models can then rapidly identify the optimal reaction parameters (temperature, pressure, concentration) to maximize yield and minimize impurities, a task that would be resource-intensive for a human chemist. researchgate.net
Retrosynthesis: Computer-aided retrosynthesis tools powered by AI can propose multiple synthetic pathways to a target molecule. rsc.org By analyzing the structure of this compound, these tools can suggest readily available starting materials and the sequence of reactions needed to assemble them, potentially uncovering more efficient or cost-effective routes.
| AI/ML Application | Description | Impact on Synthesis of this compound |
| Forward Prediction (Reaction Deployment) | An ML model predicts the product and yield for a given set of reactants and conditions. nih.gov | Reduces the number of failed experiments by pre-screening potential reaction conditions for the C-O coupling step. |
| Condition Optimization (Reaction Development) | An algorithm iteratively suggests new experimental conditions to improve a known transformation based on previous results. nih.gov | Accelerates the optimization of catalyst, solvent, and temperature for maximum yield and purity. |
| Retrosynthesis (Reaction Discovery) | AI software suggests one or more step-by-step synthetic routes to the target molecule from simple precursors. rsc.org | Uncovers novel, potentially more efficient or "greener" synthetic pathways that may not be obvious to a chemist. |
| Data-Driven Process Control | Deep learning models analyze real-time analytical data to actively control and adjust reaction parameters in a continuous flow setup. nih.gov | Enables robust and automated manufacturing with consistent quality and higher throughput. |
Potential for Green Chemistry Scale-Up and Sustainable Manufacturing Processes
As chemical manufacturing faces increasing pressure to become more environmentally friendly, the principles of green chemistry are essential for the scale-up of any synthetic process. researchgate.net The production of this compound can be made significantly more sustainable by redesigning the process from the ground up.
Key green chemistry strategies include:
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers superior heat and mass transfer, improved safety (especially for nitration reactions), and the ability to integrate real-time analysis and control. nih.gov This can lead to higher yields and purity with less waste.
Solvent Selection: Replacing hazardous and volatile organic solvents with greener alternatives (e.g., water, bio-based solvents like 2-methyl-tetrahydrofuran, or even solvent-less conditions) is a primary goal.
Atom Economy and Waste Reduction: The process can be assessed using green chemistry metrics like Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product. whiterose.ac.uk By implementing strategies like "telescoped synthesis" (one-pot reactions), where intermediates are not isolated, the number of steps and the associated solvent and energy waste can be drastically reduced. epa.gov For example, Amgen's improved process for the drug sotorasib, which involved telescoped syntheses, is estimated to reduce waste by millions of pounds annually. epa.gov
Alternative Energy Sources: Utilizing alternative energy sources like microwaves or high pressure (barochemistry) can sometimes accelerate reactions, reduce side-product formation, and eliminate the need for high temperatures, thus saving energy. rsc.org
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative | Benefit |
| Process Mode | Batch processing in large vessels. | Continuous flow synthesis in microreactors or tubular reactors. nih.gov | Enhanced safety, better control, higher efficiency, easier scale-up. |
| Solvent Usage | Use of high-boiling, non-recyclable polar aprotic solvents (e.g., DMF, NMP). | Selection of greener solvents (e.g., water, ethanol (B145695), bio-derived solvents) or solvent-free conditions. whiterose.ac.uk | Reduced environmental impact and worker exposure. |
| Process Steps | Multi-step synthesis with isolation and purification of intermediates. | Telescoped (one-pot) synthesis where sequential reactions occur in the same vessel. epa.gov | Reduced solvent waste, energy consumption, and manufacturing time. |
| Waste Assessment | Focus solely on reaction yield. | Calculation of metrics like Atom Economy and Process Mass Intensity (PMI). whiterose.ac.uk | Holistic view of process efficiency and environmental footprint. |
Conceptualization of New Applications in Advanced Materials Science and Sustainable Technologies
The molecular structure of this compound, featuring a rigid diaryl ether backbone, a reactive nitro group, and a versatile carboxylic acid handle, makes it an attractive candidate for applications beyond its role as a simple chemical intermediate.
Advanced Polymers: The carboxylic acid group allows the molecule to act as a monomer in polymerization reactions. It could be used to synthesize specialty polyamides or polyesters. The rigid aromatic structure would likely impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for high-performance applications in the aerospace or electronics industries.
Functional Materials: The nitro group can be readily reduced to an amine. This transformation opens up a pathway to a new family of compounds. For example, the resulting amino-functionalized diaryl ether could be a precursor for novel dyes, liquid crystals, or electro-active materials. The presence of the chlorine atom also provides a site for further functionalization through cross-coupling reactions.
Scaffold for Bioactive Molecules: The diaryl ether motif is present in many biologically active compounds. The structure of this compound could serve as a foundational scaffold for the development of new pharmaceutical agents. For instance, related halogenated salicylanilides are known to have anthelmintic and other medicinal properties. nih.gov Similarly, its precursor, 3-Chloro-4-nitrobenzoic acid, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Sustainable Technologies: The molecule could be investigated for use in creating novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The carboxylic acid would serve as the linking node to metal centers or other organic units. Such materials have potential applications in gas storage (e.g., carbon capture), catalysis, and chemical separations.
| Application Area | Conceptual Use | Key Structural Features | Potential Impact |
| Materials Science (Polymers) | Monomer for high-performance polyamides or polyesters. | Carboxylic acid for polymerization; rigid diaryl ether backbone for stability. | Creation of materials with high thermal and mechanical resilience. |
| Medicinal Chemistry | Core scaffold for designing new drug candidates. | Diaryl ether core, modifiable functional groups (nitro, chloro). | Development of novel therapeutics, potentially inspired by related structures like rafoxanide. nih.gov |
| Functional Dyes & Electronics | Precursor to amino-derivatives for creating new dyes or electro-active materials. | Reducible nitro group, aromatic system. | New materials for organic electronics (OLEDs) or advanced pigments. |
| Sustainable Technologies (MOFs) | Organic linker for the synthesis of Metal-Organic Frameworks. | Carboxylic acid as a binding site for metal ions. | Advanced porous materials for carbon capture, gas storage, or catalysis. |
Q & A
Q. What are the established synthetic routes for 4-(4-Chlorophenoxy)-3-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and substitution reactions. A common approach includes:
Nitration : Introduce the nitro group to 4-chlorobenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Phenoxy Substitution : React the intermediate with 4-chlorophenol via nucleophilic aromatic substitution (SNAr) in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base at 80–100°C.
Purification : Crystallize the product using ethanol/water mixtures, achieving yields of ~70–75% after recrystallization .
- Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., excess 4-chlorophenol) to improve substitution efficiency.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm, with splitting patterns reflecting nitro and chlorophenoxy substituents.
- ¹³C NMR : Carboxylic acid carbon appears at ~170 ppm, with aromatic carbons at 120–140 ppm .
- IR Spectroscopy : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -COOH (~1700 cm⁻¹).
- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, especially for steric interactions between substituents .
Q. How should researchers handle safety and toxicity concerns during experimentation?
- Methodological Answer :
- Safety Protocols : Follow GHS guidelines (e.g., wear nitrile gloves, use fume hoods) due to potential skin/eye irritation and respiratory hazards .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) using cell lines with controlled expression levels (e.g., HEK293 for receptor-binding assays).
- Structural Verification : Confirm batch purity via HPLC (>98%) and cross-validate crystal structures to rule out polymorphic variations .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent positions with activity discrepancies .
Q. What mechanistic insights exist for the role of the nitro group in its reactivity?
- Methodological Answer :
- Electrophilic Reactivity : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the benzoic acid core.
- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂, enabling comparative studies on biological activity modulation .
- Kinetic Profiling : Use stopped-flow spectroscopy to quantify reaction rates with nucleophiles (e.g., thiols), revealing steric hindrance from the chlorophenoxy group .
Q. How can computational chemistry aid in predicting its interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Employ AutoDock Vina to model binding affinities with cyclooxygenase-2 (COX-2), leveraging the carboxylic acid group for active-site interactions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with Arg120 and Tyr355 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
